

# Preclinical Safety and Toxicology of Clascoterone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Clascoterone |
| Cat. No.:      | B1669155     |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Clascoterone** (cortexolone 17 $\alpha$ -propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.<sup>[1][2]</sup> Its development marks a significant advancement in dermatology, offering a targeted approach to a hormonally driven skin condition. This technical guide provides a comprehensive overview of the preclinical safety and toxicology data for **clascoterone**, focusing on the key studies that have elucidated its safety profile. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

## Mechanism of Action

**Clascoterone** exerts its therapeutic effect through competitive antagonism of androgen receptors in the skin, particularly within the sebaceous glands and hair follicles.<sup>[2][3]</sup> It directly competes with dihydrotestosterone (DHT) for binding to these receptors, thereby inhibiting the downstream signaling pathways responsible for acne pathogenesis.<sup>[4]</sup> This includes the reduction of sebum production and inflammation. In vitro studies have demonstrated that **clascoterone** inhibits androgen receptor-regulated gene transcription and antagonizes lipid and inflammatory cytokine production in human primary sebocytes in a dose-dependent manner. A key feature of **clascoterone**'s safety profile is its rapid hydrolysis in the skin to its inactive metabolite, cortexolone, which limits systemic exposure and potential side effects.



[Click to download full resolution via product page](#)

**Caption:** Proposed mechanism of action of **Clascoterone** in sebocytes.

## Pharmacokinetics

Preclinical and Phase 1 studies have shown that systemic absorption of **clascoterone** following topical application is low. After topical administration, **clascoterone** penetrates the skin and is rapidly metabolized to the inactive metabolite, cortexolone, limiting systemic exposure. In a study with adult subjects with moderate to severe acne, steady-state plasma concentrations were reached by day five of twice-daily application. On day 14, the mean maximum plasma concentration (C<sub>max</sub>) was  $4.5 \pm 2.9$  ng/mL, and the mean area under the plasma concentration-time curve (AUC) was  $37.1 \pm 22.3$  h\*ng/mL. Systemic exposure in adolescents was found to be similar to that in adults.

## Toxicology Studies

A comprehensive battery of toxicology studies was conducted to evaluate the safety of **clascoterone**, including general toxicology, reproductive and developmental toxicology, genotoxicity, and carcinogenicity.

## General Toxicology

Repeat-dose toxicity studies were conducted in rats and dogs. In a 26-week subcutaneous toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) was established.

#### Experimental Protocol: 26-Week Subcutaneous Toxicity Study in Rats

- Species: Rat
- Administration: Subcutaneous injection
- Duration: 26 weeks, followed by a 4-week recovery period
- Dose Groups: 0 (vehicle), and escalating doses of **clascoterone**. The NOAEL was determined to be 2.5 mg/kg/day.
- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
- Toxicokinetic Parameters at NOAEL (Day 182):
  - $t_{1/2}$ : 2.1 hours (females); not calculable in males
  - $t_{max}$ : 0.5 hours (females) and 2 hours (males)
  - $AUC_{0-t_{last}}$ : 173.19 ng·hr/mL (females) and 298.61 ng·hr/mL (males)



[Click to download full resolution via product page](#)

**Caption:** General workflow for a repeat-dose toxicology study.

## Reproductive and Developmental Toxicology

Embryofetal development studies were conducted in both rats and rabbits.

### Experimental Protocol: Embryofetal Development Study in Rats

- Species: Pregnant Rats
- Administration: Subcutaneous
- Dosing Period: During organogenesis (Gestation Day 6 through Lactation Day 20 in a prenatal/postnatal study)
- Dose Groups: 1, 5, or 25 mg/kg/day
- Endpoints: Maternal toxicity, uterine parameters, fetal malformations, and postnatal development.
- Findings: No maternal toxicity was observed up to 25 mg/kg/day. **Clascoterone**-related malformations (omphalocele) were noted at all dose levels without a clear dose-response relationship. In a prenatal and postnatal development study, no significant maternal or developmental toxicity was observed at doses up to 12.5 mg/kg/day.

### Experimental Protocol: Embryofetal Development Study in Rabbits

- Species: Pregnant Rabbits
- Administration: Subcutaneous
- Dosing Period: During organogenesis
- Dose Groups: 0.1, 0.4, or 1.5 mg/kg/day
- Endpoints: Maternal toxicity, implantation loss, resorptions, and fetal malformations.
- Findings: Increased post-implantation loss and resorptions were observed at 1.5 mg/kg/day. No developmental toxicity was noted at doses up to 0.4 mg/kg/day. No **clascoterone**-related maternal toxicity or fetal malformations were noted at any dose.

Table 1: Summary of Reproductive Toxicology Findings

| Species | Study Type                | Route        | Doses (mg/kg/day) | NOAEL (Maternal) | NOAEL (Developmental) | Findings                                                                                         |
|---------|---------------------------|--------------|-------------------|------------------|-----------------------|--------------------------------------------------------------------------------------------------|
| Rat     | Embryofetal Development   | Subcutaneous | 1, 5, 25          | 25 mg/kg/day     | Not determined        | Omphalocele observed in single fetuses at each dose level.                                       |
| Rat     | Prenatal & Postnatal Dev. | Subcutaneous | 0.5, 2.5, 12.5    | 12.5 mg/kg/day   | 12.5 mg/kg/day        | No significant maternal or developmental toxicity observed.                                      |
| Rabbit  | Embryofetal Development   | Subcutaneous | 0.1, 0.4, 1.5     | 1.5 mg/kg/day    | 0.4 mg/kg/day         | Increased post-implantation loss and resorptions at 1.5 mg/kg/day. No fetal malformations noted. |

## Genotoxicity and Carcinogenicity

Aggregated GHS information suggests that **clascoterone** is suspected of causing genetic defects and is suspected of damaging fertility or the unborn child. However, detailed study reports on genotoxicity and carcinogenicity were not extensively available in the public domain.

at the time of this review. Long-term clinical studies up to 9 months have not revealed systemic adverse events typically associated with oral androgen receptor inhibitors.

## Local Tolerance

Dermal Sensitization: A 5% **clascoterone** solution did not cause sensitization in a guinea pig dermal sensitization study.

Ocular Irritation: **Clascoterone** cream, 1%, was found to be a weak ocular irritant in rabbits.

Phototoxicity: **Clascoterone** cream is not considered to pose a phototoxic risk based on its lack of absorption in the ultraviolet/visible spectrum between 290 and 700 nm.

## Safety Pharmacology

Cardiovascular Effects: In a pilot hERG assay, **clascoterone** showed low potency dose-related inhibition of the hERG potassium current. In a study with conscious unrestrained Beagles receiving subcutaneous doses of **clascoterone**, further cardiovascular effects were evaluated.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: In a clinical pharmacokinetic trial, some subjects showed evidence of HPA axis suppression, which was reversible. All subjects returned to normal HPA axis function four weeks after discontinuing treatment. Pediatric patients may be more susceptible to systemic toxicity.

## Conclusion

The preclinical data on **clascoterone** indicate a favorable safety profile for topical administration. Its mechanism of action is localized to the skin, and it is rapidly metabolized to an inactive compound, leading to low systemic exposure. While reproductive toxicology studies in animals have shown some developmental effects at doses significantly higher than the maximum recommended human dose, the overall preclinical safety data supported its clinical development. Long-term clinical use has shown that local skin reactions, such as erythema and dryness, are the most common adverse effects, and these are generally mild. The available data suggest that **clascoterone** is a safe and effective topical treatment for acne vulgaris.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [dermnetnz.org](http://dermnetnz.org) [dermnetnz.org]
- 2. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - *JDDonline - Journal of Drugs in Dermatology* [jddonline.com]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology of Clascoterone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669155#preclinical-data-on-clascoterone-safety-and-toxicology\]](https://www.benchchem.com/product/b1669155#preclinical-data-on-clascoterone-safety-and-toxicology)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)